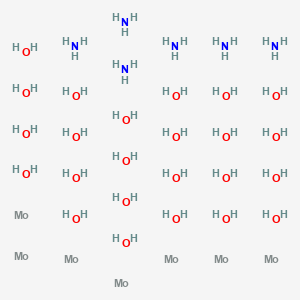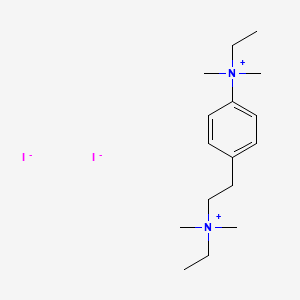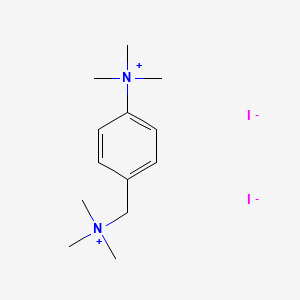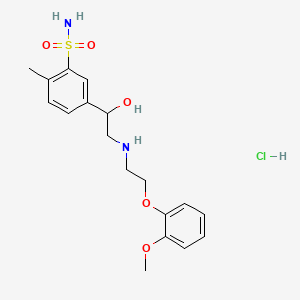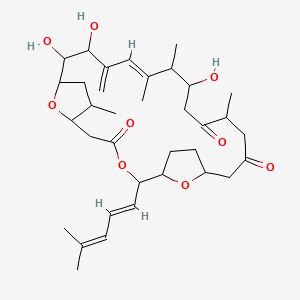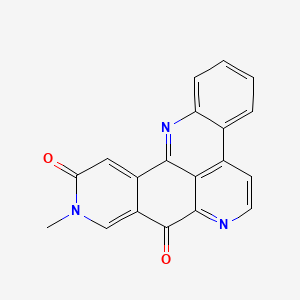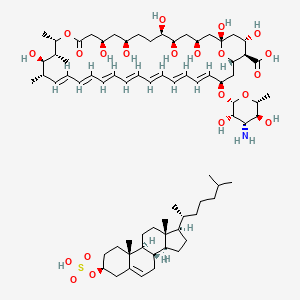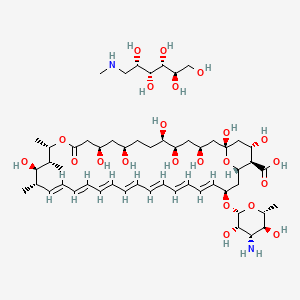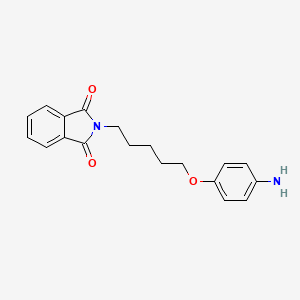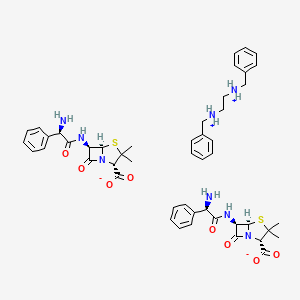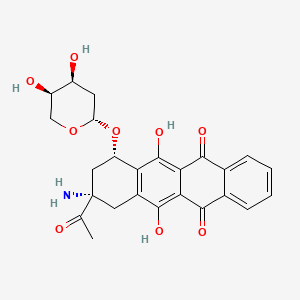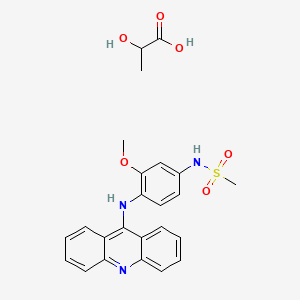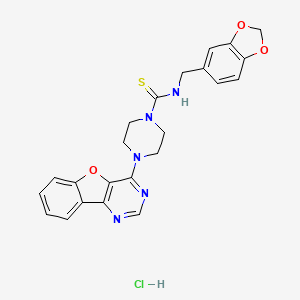![molecular formula C80H102ClN15O14 B1665008 (2S)-N-[(2R,4S,7R)-7-acetamido-4-[[(2S)-3-(4-acetamidophenyl)-2-aminopropanoyl]-[(2S)-2-[[(2R)-3-(4-acetamidophenyl)-2-aminopropanoyl]amino]-4-methylpentanoyl]carbamoyl]-2-amino-1-(4-chlorophenyl)-8-naphthalen-2-yl-3,6-dioxooctan-4-yl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]-N-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide CAS No. 170157-13-8](/img/structure/B1665008.png)
(2S)-N-[(2R,4S,7R)-7-acetamido-4-[[(2S)-3-(4-acetamidophenyl)-2-aminopropanoyl]-[(2S)-2-[[(2R)-3-(4-acetamidophenyl)-2-aminopropanoyl]amino]-4-methylpentanoyl]carbamoyl]-2-amino-1-(4-chlorophenyl)-8-naphthalen-2-yl-3,6-dioxooctan-4-yl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]-N-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acyline is a novel GnRH antagonist found in animal studies to be a potent suppressor of circulating gonadotropin and testosterone (T) levels. Acyline inhibits basal and GnRH-stimulated serum testosterone concentrations in male dogs. Acyline prevented ovulation, but did not affect ovarian follicular development or gestational corpora lutea in the domestic cat. A single dose of the potent gonadotropin-releasing hormone antagonist acyline suppresses gonadotropins and testosterone for 2 weeks in healthy young men.
Wissenschaftliche Forschungsanwendungen
Kappa-Opioid Receptor Antagonists :
- A compound with kappa-opioid receptor (KOR) antagonistic properties, showing high affinity for human, rat, and mouse KORs, has been identified. It displayed potential for treating conditions like depression and addiction disorders. This suggests that complex molecules like the one might also be explored for their potential interactions with opioid receptors or other targets in the central nervous system (Grimwood et al., 2011).
Enantiomeric Purity and Chemical Transformations :
- Studies on carbapenem-derived compounds have shown how primary amine-promoted ring opening can lead to the formation of enantiomerically pure pyrrolidine derivatives, emphasizing the importance of stereochemistry in drug design and the potential for creating highly specific drug molecules (Valiullina et al., 2020).
Antifungal Tripeptides :
- The design of antifungal tripeptides based on their amino acid sequences, and the use of conceptual density functional theory for the calculation of molecular properties, indicates the complex interplay between structure and function in drug molecules, potentially applicable to the design and understanding of compounds like the one (Flores-Holguín et al., 2019).
Aurora Kinase Inhibitors for Cancer Treatment :
- Research on Aurora kinase inhibitors highlights the potential of complex molecules to act as targeted therapies for diseases like cancer. The development of such inhibitors can provide insights into the interaction between complex molecules and specific cellular targets (ロバート ヘンリー,ジェームズ, 2006).
Eigenschaften
CAS-Nummer |
170157-13-8 |
|---|---|
Produktname |
(2S)-N-[(2R,4S,7R)-7-acetamido-4-[[(2S)-3-(4-acetamidophenyl)-2-aminopropanoyl]-[(2S)-2-[[(2R)-3-(4-acetamidophenyl)-2-aminopropanoyl]amino]-4-methylpentanoyl]carbamoyl]-2-amino-1-(4-chlorophenyl)-8-naphthalen-2-yl-3,6-dioxooctan-4-yl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]-N-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide |
Molekularformel |
C80H102ClN15O14 |
Molekulargewicht |
1533.2 g/mol |
IUPAC-Name |
(2S)-N-[(2R,4S,7R)-7-acetamido-4-[[(2S)-3-(4-acetamidophenyl)-2-aminopropanoyl]-[(2S)-2-[[(2R)-3-(4-acetamidophenyl)-2-aminopropanoyl]amino]-4-methylpentanoyl]carbamoyl]-2-amino-1-(4-chlorophenyl)-8-naphthalen-2-yl-3,6-dioxooctan-4-yl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]-N-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C80H102ClN15O14/c1-46(2)36-67(92-72(103)63(84)39-52-22-29-59(30-23-52)89-48(5)98)76(107)95(75(106)65(86)40-53-24-31-60(32-25-53)90-49(6)99)79(110)80(71(102)62(83)38-51-20-27-58(81)28-21-51,43-70(101)66(91-50(7)100)42-54-19-26-56-15-8-9-16-57(56)37-54)96(77(108)68(45-97)93-73(104)64(85)41-55-14-12-33-87-44-55)78(109)69-18-13-35-94(69)74(105)61(82)17-10-11-34-88-47(3)4/h8-9,12,14-16,19-33,37,44,46-47,61-69,88,97H,10-11,13,17-18,34-36,38-43,45,82-86H2,1-7H3,(H,89,98)(H,90,99)(H,91,100)(H,92,103)(H,93,104)/t61-,62+,63+,64+,65-,66+,67-,68-,69-,80-/m0/s1 |
InChI-Schlüssel |
ZWNUQDJANZGVFO-YHSALVGYSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N(C(=O)[C@H](CC1=CC=C(C=C1)NC(=O)C)N)C(=O)[C@](CC(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)C)(C(=O)[C@@H](CC4=CC=C(C=C4)Cl)N)N(C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCNC(C)C)N)C(=O)[C@H](CO)NC(=O)[C@@H](CC6=CN=CC=C6)N)NC(=O)[C@@H](CC7=CC=C(C=C7)NC(=O)C)N |
SMILES |
CC(C)CC(C(=O)N(C(=O)C(CC1=CC=C(C=C1)NC(=O)C)N)C(=O)C(CC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C)(C(=O)C(CC4=CC=C(C=C4)Cl)N)N(C(=O)C5CCCN5C(=O)C(CCCCNC(C)C)N)C(=O)C(CO)NC(=O)C(CC6=CN=CC=C6)N)NC(=O)C(CC7=CC=C(C=C7)NC(=O)C)N |
Kanonische SMILES |
CC(C)CC(C(=O)N(C(=O)C(CC1=CC=C(C=C1)NC(=O)C)N)C(=O)C(CC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C)(C(=O)C(CC4=CC=C(C=C4)Cl)N)N(C(=O)C5CCCN5C(=O)C(CCCCNC(C)C)N)C(=O)C(CO)NC(=O)C(CC6=CN=CC=C6)N)NC(=O)C(CC7=CC=C(C=C7)NC(=O)C)N |
Aussehen |
Solid powder |
Andere CAS-Nummern |
170157-13-8 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Sequenz |
XXXSXXLXPA |
Haltbarkeit |
>5 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Acyline; MER104; MER-104; MER 104. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



